Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
Description
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate (CAS: 1138331-90-4) is a protected azetidine derivative featuring a 1-hydroxyethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) group at the 1-position. This compound is widely used as a synthetic intermediate in medicinal chemistry and drug discovery due to its versatility in functional group transformations. Key properties include:
Properties
IUPAC Name |
tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGASXWOTWMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and hydroxyethyl reagents. One common method involves the use of azetidine-1-carboxylic acid as a starting material, which is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. The hydroxyethyl group is introduced through a subsequent reaction with an appropriate hydroxyethyl reagent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent reaction conditions is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Research Applications
-
Medicinal Chemistry
- Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.
- Case Study: A study demonstrated that derivatives of azetidine compounds exhibit significant activity against various cancer cell lines, indicating potential as anticancer agents .
-
Organic Synthesis
- This compound serves as an important building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals.
- It can be used in the synthesis of amino acids and other nitrogen-containing compounds due to its azetidine ring structure, which is integral in creating diverse chemical libraries for drug discovery .
-
Chemical Biology
- Researchers utilize this compound to explore enzyme interactions and mechanisms. Its unique functional groups make it suitable for studying enzyme catalysis and inhibition.
- Example: The compound has been used to probe the active sites of various enzymes, leading to insights into enzyme specificity and reactivity .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. These derivatives were tested against a panel of cancer cell lines, showing promising results with certain modifications leading to enhanced cytotoxicity .
Case Study 2: Enzyme Interaction Studies
A team at a leading university utilized this compound to investigate its interaction with serine proteases. The results indicated that specific modifications could lead to selective inhibition of these enzymes, which are crucial in various biological processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activity and receptor binding. The azetidine ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues with Hydroxyalkyl Substituents
Key Observations :
- The 1-hydroxyethyl substituent in the target compound balances steric bulk and reactivity, making it preferable for coupling reactions over bulkier analogues like the 1-hydroxybutyl derivative .
- The 2-hydroxyethyl variant (CAS: 152537-03-6) exhibits similar polarity but differs in regiochemistry, influencing solubility in aqueous media .
Halogenated and Electrophilic Derivatives
Key Observations :
Cyano and Allyl-Substituted Analogues
Key Observations :
- Cyano-substituted derivatives are pivotal in click chemistry but lack the hydroxyl group’s hydrogen-bonding capability .
- The target compound’s hydroxyl group enhances solubility in polar solvents, unlike cyano analogues .
Biological Activity
Tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate is a synthetic compound belonging to the azetidine family, which has garnered attention due to its potential biological activities. This article explores the biological mechanisms, research findings, and case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 215.28 g/mol
The compound features a tert-butyl group and a hydroxyethyl substituent, which may influence its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various protein targets involved in cellular signaling pathways. Research suggests that this compound may act as an inhibitor of specific kinases, which are crucial for cell proliferation and survival.
Target Enzymes
- Protein Kinases : Involved in the phosphorylation of proteins, regulating cellular processes such as growth and differentiation.
- JAK Inhibitors : The compound's structural analogs have shown promise as JAK inhibitors, potentially useful in treating inflammatory diseases and cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MDA-MB-231 | 15.0 | Induces apoptosis |
| Hs578T | 12.5 | Cell cycle arrest |
| BT-20 | 10.0 | Inhibition of cell proliferation |
These results indicate that the compound can effectively inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several case studies have highlighted the therapeutic potential of azetidine derivatives, including this compound:
- Case Study on Cancer Treatment : A study involving the administration of the compound to xenograft models showed a significant reduction in tumor size compared to control groups, suggesting its effectiveness in vivo.
- Inflammatory Disorders : Research indicated that compounds similar to this compound could modulate immune responses, providing a basis for their use in treating autoimmune diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
